![molecular formula C10H8ClN B1590438 1-(Chloromethyl)isoquinoline CAS No. 27311-65-5](/img/structure/B1590438.png)
1-(Chloromethyl)isoquinoline
Overview
Description
1-(Chloromethyl)isoquinoline is a compound that falls under the category of isoquinoline derivatives . It has a molecular weight of 214.09 and a molecular formula of C10H9Cl2N .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)isoquinoline and its derivatives has been reported in various studies . For instance, 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines were synthesized via cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile .Molecular Structure Analysis
The InChI code for 1-(Chloromethyl)isoquinoline hydrochloride is 1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of isoquinoline compounds .Physical And Chemical Properties Analysis
1-(Chloromethyl)isoquinoline is an off-white solid . It shares similar chemical characteristics with isoquinoline, which is a weak base . The base strength is comparable to that of pyridine and quinoline .Scientific Research Applications
Alkaloid Synthesis
Isoquinolines are a significant class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
Drug Development
Isoquinoline alkaloids are used as components of anti-cancer, anti-malarial, and other drugs . Their diverse structures and biological activities make them promising drug candidates .
Dyes Industry
Isoquinoline derivatives and isoquinolinium salts have applications in the dyes industry . Research in the synthesis of these compounds is likely to attract increasing attention from organic, bio, and medicinal chemists .
Biological Activity
Quinolines and isoquinolines have been found to have significant biological activity . They are used in the development of medicine, and several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .
Fluorinated Isoquinolines
Fluorinated isoquinolines have unique properties and applications . Modern synthetic methodologies for these compounds have been greatly developed during the last decade .
Organic Synthesis
Quinoline, a compound closely related to isoquinoline, is commonly employed in organic synthesis as a solvent . This suggests that isoquinoline and its derivatives, including “1-(Chloromethyl)isoquinoline”, could have similar applications in organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a class of compounds to which 1-(chloromethyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .
Mode of Action
Isoquinoline alkaloids, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Isoquinoline alkaloids are known to be involved in several biosynthetic pathways, such as the shikimate pathway; the ornithine, lysine, and nicotinic acid pathway; the histidine and purine pathway; and the terpenoid and polyketide pathway .
Result of Action
It has been reported that 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, which are structurally similar to 1-(chloromethyl)isoquinoline, have shown antiarrhythmic, anticonvulsant, and analgesic activity .
properties
IUPAC Name |
1-(chloromethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWNTHKHQTQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529407 | |
Record name | 1-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)isoquinoline | |
CAS RN |
27311-65-5 | |
Record name | 1-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What modifications were made to the 1-(chloromethyl)isoquinoline structure in the study, and what was the rationale behind these changes?
A1: The study focused on replacing the chlorine atom in 1-(chloromethyl)isoquinoline derivatives with a cyano group. This modification aimed to synthesize 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles. The researchers hypothesized that this structural change could lead to compounds with enhanced antimicrobial and antifungal activities. []
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